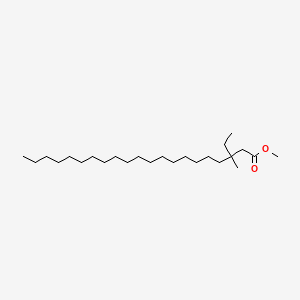

Methyl 3-ethyl-3-methylhenicosanoate

説明

Methyl 3-ethyl-3-methylhenicosanoate is a branched-chain fatty acid methyl ester (FAME) with a 21-carbon backbone (heneicosanoate) substituted with ethyl and methyl groups at the third carbon.

特性

CAS番号 |

55334-80-0 |

|---|---|

分子式 |

C25H50O2 |

分子量 |

382.7 g/mol |

IUPAC名 |

methyl 3-ethyl-3-methylhenicosanoate |

InChI |

InChI=1S/C25H50O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(3,6-2)23-24(26)27-4/h5-23H2,1-4H3 |

InChIキー |

OUWLONJZIAUQBC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCC(C)(CC)CC(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-3-methylhenicosanoate typically involves the esterification of 3-ethyl-3-methylhenicosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of methyl 3-ethyl-3-methylhenicosanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The esterification process is similar to the laboratory method but optimized for efficiency and yield.

化学反応の分析

Types of Reactions

Methyl 3-ethyl-3-methylhenicosanoate can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-ethyl-3-methylhenicosanoic acid and methanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Transesterification: This reaction involves the exchange of the methanol group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts like sodium methoxide or potassium hydroxide.

Major Products Formed

Hydrolysis: 3-ethyl-3-methylhenicosanoic acid and methanol.

Reduction: 3-ethyl-3-methylhenicosanol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Methyl 3-ethyl-3-methylhenicosanoate has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: Studied for its role in lipid metabolism and as a model compound for understanding esterification processes in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of biodiesel and as a lubricant additive.

作用機序

The mechanism of action of methyl 3-ethyl-3-methylhenicosanoate in biological systems involves its interaction with lipid membranes. Its ester bond can be hydrolyzed by esterases, releasing the fatty acid and methanol. The fatty acid can then be incorporated into lipid metabolic pathways, affecting cellular processes.

類似化合物との比較

Structural Analogues

(a) Methyl Heneicosanoate

- Structure : Straight-chain FAME (C21:0 methyl ester).

- Key Differences: Absence of branching leads to higher melting points and crystallinity compared to branched derivatives like Methyl 3-ethyl-3-methylhenicosanoate.

- Applications : Used as a reference standard in chromatography and lipid analysis .

(b) Methyl 3-Hydroxytetradecanoate

- Structure : A 14-carbon FAME with a hydroxyl group at the third carbon.

- Key Differences: Hydroxylation increases polarity and solubility in polar solvents, unlike the nonpolar branched target compound. This ester is associated with bacterial lipid membranes and signaling molecules .

(c) Ethyl-3-methyl-2-hexenoate

- Structure : A shorter-chain (C9) ethyl ester with a double bond and methyl branching.

- Key Differences : Unsaturation (double bond) lowers melting point and enhances reactivity. The ethyl ester group alters hydrolysis kinetics compared to methyl esters .

(d) Methyl Laurate (Dodecanoate)

- Structure : Linear 12-carbon FAME.

- Key Differences : Shorter chain length results in lower viscosity and higher volatility. Widely used in biodiesel and cosmetics .

Physicochemical Properties (Hypothesized)

*Note: Data for Methyl 3-ethyl-3-methylhenicosanoate inferred from structural analogs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。